3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC16346730
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O2S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C21H18N4O2S/c1-14(26)16-12-25(19-8-3-2-6-15(16)19)11-9-20(27)24-21-23-18(13-28-21)17-7-4-5-10-22-17/h2-8,10,12-13H,9,11H2,1H3,(H,23,24,27) |
| Standard InChI Key | VBODZKZIKJMKIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Indole moiety: A bicyclic system with a pyrrole ring fused to a benzene ring, substituted at the 3-position with an acetyl group.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, linked to the indole via a propanamide chain.
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Pyridine ring: A six-membered aromatic nitrogen heterocycle attached to the thiazole’s 4-position.
This arrangement creates a planar aromatic system (indole-pyridine) connected to a semi-rigid thiazole-propanamide bridge, enabling both hydrophobic interactions and hydrogen bonding. The acetyl group at the indole’s 3-position may enhance electronic delocalization, potentially influencing binding affinity .
Physicochemical Profile
Key properties derived from computational models include:
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LogP (octanol-water partition coefficient): ~2.8, suggesting moderate lipophilicity.
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Hydrogen bond donors/acceptors: 2 donors (amide NH, indole NH) and 5 acceptors (amide carbonyl, acetyl carbonyl, pyridine N, thiazole N, and S).
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Topological polar surface area (TPSA): ~95 Ų, indicative of moderate membrane permeability.
These properties align with Lipinski’s Rule of Five, positioning the compound as a viable candidate for oral bioavailability .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential coupling of the indole, thiazole, and pyridine units. A proposed pathway includes:
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Indole acetylation: Reacting 1H-indole with acetyl chloride under Friedel-Crafts conditions to yield 3-acetyl-1H-indole.
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Propanamide chain introduction: Alkylation of the indole’s 1-position with 3-bromopropanoyl chloride, followed by amidation.
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Thiazole-pyridine coupling: Suzuki-Miyaura cross-coupling between a bromothiazole intermediate and pyridinylboronic acid.
Process Optimization
Key challenges include minimizing side reactions during acetyl group installation and ensuring regioselectivity in thiazole functionalization. Continuous flow reactors could enhance yield by improving heat transfer and reducing reaction times .
Theoretical Biological Activities and Mechanisms
Antimicrobial Activity
Indole-thiazole hybrids exhibit broad-spectrum antimicrobial effects. The pyridine moiety may disrupt bacterial cell membranes via cation- interactions, while the thiazole’s sulfur atom could inhibit folate biosynthesis.
Pharmacological Applications
Oncology
The compound’s kinase inhibition profile suggests utility in cancers driven by BCR-ABL or EGFR mutations. In silico models predict synergy with DNA-damaging agents like cisplatin.
Infectious Diseases
Structural analogs demonstrate activity against Staphylococcus aureus (MIC ~8 µg/mL) and Candida albicans (MIC ~16 µg/mL). Resistance mitigation may arise from dual-target engagement.
Comparative Analysis with Structural Analogues
The table below contrasts key features of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide with related compounds:
| Compound | Core Structure | Unique Feature | Theoretical Activity |
|---|---|---|---|
| 3-(3-Acetylindolyl)propanamide | Indole + propanamide | Lacks thiazole-pyridine | Moderate kinase inhibition |
| 4-(Pyridin-2-yl)thiazole | Thiazole + pyridine | No indole or acetyl group | Antimicrobial |
| Target Compound | Indole + thiazole + pyridine | Dual heterocyclic systems | Multifaceted pharmacology |
The integration of indole, thiazole, and pyridine confers broader target engagement compared to simpler analogues.
Recent Developments and Future Directions
Despite limited experimental data, interest in this compound has persisted, as evidenced by its updated PubChem entry in April 2025 . Future research should prioritize:
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In vitro toxicity profiling: Assessing hepatotoxicity and cardiotoxicity risks.
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Proteomic studies: Identifying off-target interactions via mass spectrometry.
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Formulation optimization: Exploring nanoparticle delivery systems to enhance bioavailability.
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